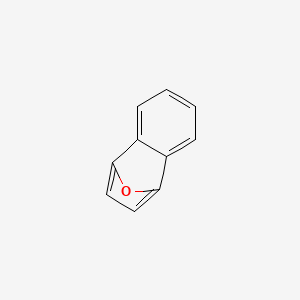

1,4-Epoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

236-81-7 |

|---|---|

Molecular Formula |

C10H6O |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |

InChI |

InChI=1S/C10H6O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |

InChI Key |

ZKPRFGFRFQXTIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=C2O3 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,4-Epoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1,4-epoxynaphthalene, a key bicyclic ether. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound, also known as 1,4-dihydro-1,4-epoxynaphthalene, is a white crystalline solid at room temperature.[1][2] It possesses a distinct aromatic odor.[2] The compound is slightly soluble in water.[2]

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O | [2][3][4][5][6][7][8] |

| Molecular Weight | 144.17 g/mol | [2][5][6][9] |

| Melting Point | 54-57 °C | [1][4][6][9][10] |

| Boiling Point | 240.5 °C at 760 mmHg | [1][3][4] |

| Density | 1.207 g/cm³ | [1][4] |

| Flash Point | 93 °C | [1][3][4] |

| Refractive Index | 1.626 | [4] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C (Predicted) | [4] |

| Appearance | White crystalline solid/powder | [1][2][6] |

| Solubility in Water | Slightly soluble | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The mass spectrum (electron ionization) of this compound shows prominent peaks at m/z values of 115, 116, and 118.[5][8]

-

Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a mull or in the vapor phase, are available for structural elucidation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data have been reported and are essential for confirming the molecular structure.[5]

Experimental Protocols

The following are generalized experimental methodologies for the determination of the key physical properties of this compound.

3.1. Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Vernier Melt Station.[11]

-

Procedure:

-

A small, dry sample of crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[11]

-

3.2. Boiling Point Determination

The boiling point can be determined by simple distillation.[11]

-

Procedure:

-

A sample of this compound is placed in a round-bottom flask.

-

A simple distillation apparatus is assembled with a thermometer positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[11]

-

The flask is heated to bring the liquid to a boil.

-

The temperature is recorded when the vapor temperature stabilizes, indicating the boiling point.[11]

-

3.3. Solubility Determination

A qualitative assessment of solubility can be performed by observing the miscibility of the compound in various solvents.[12]

-

Procedure:

-

Approximately 0.1 g of this compound is added to 1 mL of a solvent (e.g., water, ethanol, diethyl ether) in a test tube.

-

The mixture is agitated to observe if the solid dissolves.

-

Observations of "soluble," "slightly soluble," or "insoluble" are recorded.

-

3.4. Purification

For obtaining a high-purity sample, the following purification method can be employed.[10]

-

Procedure:

-

Dissolve the crude this compound in diethyl ether.

-

Wash the ether solution with water.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Filter the solution and evaporate the solvent.

-

Recrystallize the residue from petroleum ether (b.p. 40-60 °C).

-

Further purification can be achieved by sublimation.[10]

-

Synthesis and Reaction Pathway

This compound can be synthesized via a Diels-Alder reaction between furan (B31954) and benzyne, which is generated in situ. The following diagram illustrates a common synthetic workflow.

Caption: Synthesis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Epoxy-1,4-dihydronaphthalene 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. This compound, 1,4-dihydro- [webbook.nist.gov]

- 8. This compound, 1,4-dihydro- [webbook.nist.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. 1,4-EPOXY-1,4-DIHYDRONAPHTHALENE | 573-57-9 [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

1,4-dihydro-1,4-epoxynaphthalene CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1,4-dihydro-1,4-epoxynaphthalene, a versatile bicyclic ether with significant applications in synthetic organic chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis via a Diels-Alder reaction, and explores its reactivity, particularly as a precursor to various substituted naphthalene (B1677914) derivatives. While direct biological signaling pathways for this compound are not extensively documented, its role as a key intermediate in the synthesis of potentially bioactive molecules is discussed.

Core Compound Properties

1,4-Dihydro-1,4-epoxynaphthalene, also known by synonyms such as 7-Oxabenzonorbornadiene, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 573-57-9 | [2][3] |

| Molecular Formula | C₁₀H₈O | [3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | Not readily available | |

| Solubility | Sparingly soluble in water | [4] |

Synthesis of 1,4-Dihydro-1,4-epoxynaphthalene

The primary route for the synthesis of 1,4-dihydro-1,4-epoxynaphthalene is the Diels-Alder reaction between benzyne (B1209423) and furan (B31954). Benzyne, a highly reactive intermediate, is typically generated in situ.

Experimental Protocol: Synthesis via Diels-Alder Reaction

This protocol is a generalized procedure based on common methods for generating benzyne for subsequent trapping.

Materials:

-

Anthranilic acid

-

Isoamyl nitrite (B80452)

-

Furan

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid in a suitable solvent like tetrahydrofuran.

-

Add an excess of furan to the solution. Furan acts as both the diene and the solvent in some cases.

-

Slowly add isoamyl nitrite to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate.

-

Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure 1,4-dihydro-1,4-epoxynaphthalene.

Purification of the Final Product: A common purification method involves dissolving the compound in diethyl ether, washing with water, and drying over potassium carbonate. The solvent is then evaporated, and the residue can be further purified by recrystallization from petroleum ether and sublimation.[1]

Synthesis Workflow

Chemical Reactivity and Applications in Synthesis

1,4-Dihydro-1,4-epoxynaphthalene is a valuable intermediate in organic synthesis, primarily due to the strained nature of its bicyclic ether system.[4] This strain allows for a variety of ring-opening reactions, providing access to a range of substituted dihydronaphthalene and naphthalene derivatives.

These transformations are often catalyzed by transition metals, such as cobalt, and can proceed with high levels of stereocontrol.[5] The reactivity of the epoxide bridge and the double bond allows for the introduction of diverse functional groups.

Ring-Opening Reactions

The 7-oxabenzonorbornadiene framework is known to undergo asymmetric ring-opening reactions. For instance, cobalt-catalyzed C-H functionalization of indoles can be coupled with a ring-opening of 7-oxabenzonorbornadienes to produce complex chiral molecules.[5] These reactions highlight the utility of this scaffold in generating molecular complexity from relatively simple starting materials.

Logical Relationship of Reactivity

Biological Activity and Potential in Drug Development

While specific studies detailing the biological activity and signaling pathways of 1,4-dihydro-1,4-epoxynaphthalene are limited, the naphthalene core is a common motif in many biologically active compounds. For instance, various naphthalene-1,4-dione analogues have been synthesized and evaluated as anticancer agents.[6] These studies suggest that the broader class of naphthalene derivatives has potential for therapeutic applications.

1,4-Dihydro-1,4-epoxynaphthalene serves as a crucial starting material for the synthesis of these more complex, biologically relevant molecules.[4] Its ability to be transformed into a variety of substituted naphthalenes makes it a valuable building block for medicinal chemists and drug development professionals. Further research is warranted to explore the direct biological effects of 1,4-dihydro-1,4-epoxynaphthalene and its simple derivatives.

References

- 1. 1,4-EPOXY-1,4-DIHYDRONAPHTHALENE | 573-57-9 [chemicalbook.com]

- 2. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. Cobalt(III)-catalyzed asymmetric ring-opening of 7-oxabenzonorbornadienes via indole C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Oxabenzonorbornadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core chemical entity, 7-oxabenzonorbornadiene. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental protocols for its synthesis, and a visualization of the synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 7-oxabenzonorbornadiene, providing a quantitative reference for its structural identification.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.16 | m | 2H, Aromatic | |

| 6.95 - 6.91 | m | 2H, Aromatic | |

| 6.88 | t | 1.0 | 2H, Olefinic (H-2, H-3) |

| 5.15 | t | 1.0 | 2H, Bridgehead (H-1, H-4) |

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 147.1 | Aromatic (C-4a, C-8a) |

| 143.2 | Olefinic (C-2, C-3) |

| 124.0 | Aromatic (C-5, C-8) |

| 119.2 | Aromatic (C-6, C-7) |

| 81.9 | Bridgehead (C-1, C-4) |

Solvent: CDCl₃

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Medium | Aromatic C-H Stretch |

| 3005 | Medium | Olefinic C-H Stretch |

| 1635 | Medium | C=C Stretch |

| 1455 | Strong | Aromatic C=C Stretch |

| 1240 | Strong | C-O-C Asymmetric Stretch |

| 850 | Strong | C-O-C Symmetric Stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 144 | 50 | [M]⁺ (Molecular Ion) |

| 115 | 100 | [M - CHO]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 65 | 25 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The synthesis of 7-oxabenzonorbornadiene is typically achieved via a Diels-Alder reaction between furan (B31954) and benzyne, which can be generated in situ from various precursors. A common and effective method involves the diazotization of anthranilic acid.

Synthesis of 7-Oxabenzonorbornadiene via Diels-Alder Reaction

Materials:

-

Furan

-

Anthranilic acid

-

Isoamyl nitrite (B80452)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of anthranilic acid (1.2 equivalents) in 1,2-dichloroethane is added to a refluxing solution of furan (10 equivalents) in 1,2-dichloroethane.

-

Isoamyl nitrite (1.5 equivalents) in 1,2-dichloroethane is added dropwise to the refluxing mixture over a period of 30 minutes.

-

The reaction mixture is maintained at reflux for an additional 1 hour after the addition is complete.

-

The mixture is then cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 7-oxabenzonorbornadiene as a colorless oil.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of 7-oxabenzonorbornadiene.

A Technical Guide to the Core Chemical Reactions of 1,4-Epoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Epoxy-1,4-dihydronaphthalene (B1582345), also known as 7-oxabenzonorbornadiene, is a bicyclic compound with the chemical formula C₁₀H₈O.[1][2] Its strained oxabicyclic ring system and inherent dienic character make it a highly versatile and reactive intermediate in organic synthesis.[3] This guide provides an in-depth overview of its key chemical reactions, focusing on cycloadditions, acid-catalyzed rearrangements, and reactions with organometallic reagents, making it a valuable resource for professionals in chemical research and drug development.

Cycloaddition Reactions

The most prominent reactions of 1,4-epoxynaphthalene involve its participation in cycloaddition reactions, where it can act as either a dienophile or a diene. The strained double bond in the bicyclo[2.2.1]heptadiene system is particularly reactive.[4]

1.1. [4+2] Cycloaddition (Diels-Alder Reactions)

This compound readily undergoes [4+2] cycloaddition reactions with a variety of dienes and dipolar compounds.[5][6] The reaction proceeds through a concerted mechanism, leading to the formation of a cyclohexene (B86901) ring.[6] The double bonds within the bicyclic structure are noted to be reactive as dienophiles in these reactions.[4] For instance, it reacts with compounds like 6,6-dimethylfulvene (B1295306) and cyclooctatetraene.[5][7] Mechanochemical methods have also been employed for the Diels-Alder reaction of this compound with diarylisonaphthofurans to produce diepoxypentacenes.[8]

The general mechanism involves the interaction of the 4π electron system of a conjugated diene with the 2π electron system of the dienophile (this compound).[9]

Caption: General mechanism of a [4+2] Diels-Alder cycloaddition reaction.

1.2. 1,3-Dipolar Cycloadditions

This compound also reacts with 1,3-dipoles. It has been shown to form 1:1 adducts with reagents such as phenylglyoxylonitrile oxide, 1-methylpyridinium-3-olate, ethyl azidoformate, and phenyl azide.[5] However, reactions with benzenesulphonyl and tosyl azides yield imine derivatives instead of the expected cycloadducts.[5]

Quantitative Data for Cycloaddition Reactions

| Reactant/Partner | Reaction Type | Conditions | Products | Yield (%) | Reference |

| Cyclooctatetraene | [4+2] Cycloaddition | 130±5 °C, 14 days | Four different adducts, including an ethenocyclobuta[b]anthracene derivative. | Not Specified | [7][10] |

| 6,6-Dimethylfulvene | [4+2] Cycloaddition | Not Specified | Mixture of isomeric 1:1 and 1:2 adducts. | Not Specified | [5] |

| Phenylglyoxylonitrile oxide | 1,3-Dipolar Cycloaddition | Not Specified | 1:1 adduct | Not Specified | [5] |

| 1-Methylpyridinium-3-olate | 1,3-Dipolar Cycloaddition | Not Specified | 1:1 adduct | Not Specified | [5] |

| Diarylisonaphthofurans | Mechanochemical Diels-Alder | Solid-state grinding | Diepoxypentacenes | Not Specified | [8] |

Experimental Protocol: General Procedure for Diels-Alder Reaction

While a specific protocol for this compound was not detailed in the provided results, a general procedure for a Diels-Alder reaction can be adapted.[11] This serves as a representative workflow.

-

Reaction Setup: In a round-bottomed flask, dissolve the diene and this compound (the dienophile) in a high-boiling solvent like xylene. Add boiling chips.

-

Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 185-200 °C for xylene) using a heating mantle.[11]

-

Reaction Time: Maintain reflux for the required time (e.g., 30 minutes to several hours), monitoring the reaction progress by observing a color change or using thin-layer chromatography (TLC).[11]

-

Cooling & Crystallization: Once the reaction is complete, allow the solution to cool to room temperature, then place it in an ice bath for at least 10 minutes to facilitate the crystallization of the product.[11]

-

Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a suitable cold solvent (e.g., ethyl acetate) to remove impurities.[11]

-

Drying & Analysis: Allow the product to air-dry before weighing to calculate the yield and performing further analysis, such as melting point determination and spectroscopy.

Caption: A generalized experimental workflow for a chemical synthesis reaction.

Acid-Catalyzed Rearrangements

The strained ether bridge of this compound is susceptible to cleavage under acidic conditions, leading to skeletal rearrangements. These reactions can produce various aromatic scaffolds. While specific details for the parent compound are limited in the search results, studies on related epoxy compounds show that acid catalysis can initiate pathways like Meinwald rearrangement and transannular Friedel-Crafts cyclization.[12] For naphthalene (B1677914) itself, acid catalysis can lead to the formation of polycyclic aromatic hydrocarbons through steps like protonation, electrophilic addition, and dehydrogenation.[13]

Caption: Logical pathway for the acid-catalyzed rearrangement of this compound.

Reactions with Organometallic Reagents

Organometallic reagents, which act as strong nucleophiles and bases, can react with the epoxide-like structure of this compound.[14]

3.1. Deoxygenation by Grignard Reagents

A notable reaction is the deoxygenation of 1,4-epoxides by Grignard reagents. This reaction involves the cleavage of the C-O bonds of the epoxy bridge.[15]

3.2. Nucleophilic Ring-Opening

In general, strong nucleophiles like Grignard or organolithium reagents attack the electrophilic carbon of an epoxide, causing the ring to open.[16][17] The attack typically occurs at the less sterically hindered carbon atom.[17] The reaction initially forms an alkoxide, which is then protonated during an aqueous workup to yield an alcohol.[17]

Caption: Stepwise logical flow for the reaction of this compound with an organometallic reagent.

Photochemical Reactions

This compound can undergo photochemical rearrangements. Irradiation can lead to the formation of different isomers, such as benz[f]oxepin.[18] Additionally, photochemical reactions have been studied on Diels-Alder adducts of this compound. For example, ultraviolet irradiation of an adduct with a chlorinated cyclopentadiene (B3395910) derivative resulted in photodechlorination products.[19]

This compound is a potent synthetic intermediate due to its strained ring system and reactive double bonds. Its chemistry is dominated by cycloaddition reactions, particularly the Diels-Alder reaction, which provides a pathway to complex polycyclic structures. Furthermore, its susceptibility to acid-catalyzed rearrangements and nucleophilic attack by organometallic reagents opens avenues to a diverse range of substituted naphthalene derivatives. Understanding these core reactions is crucial for leveraging this compound in the synthesis of novel molecules for materials science and pharmaceutical applications.

References

- 1. This compound, 1,4-dihydro- (CAS 573-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound, 1,4-dihydro- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies of bridged benzoheterocycles. Part III. Cycloadditions of 1,4-epoxy-1,4-dihydronaphthalene to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Solid-State Generation of Diarylisonaphthofuran and Its Mechanochemical Diels-Alder Reaction with Epoxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Cycloaddition Reaction of 1,4-Dihydronaphthalene 1,4-Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct | AVESİS [avesis.gazi.edu.tr]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Synthesis and Properties of 1,4-Epoxynaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of 1,4-epoxynaphthalene derivatives. The unique bridged bicyclic structure of these compounds, also known as 7-oxabenzonorbornadienes, imparts specific chemical and biological properties, making them intriguing scaffolds for medicinal chemistry and materials science. This document details common synthetic methodologies, presents key quantitative data in a structured format, and explores the mechanistic basis of their biological activities.

Synthesis of this compound Derivatives

The most prevalent method for the synthesis of the this compound core is the Diels-Alder reaction. This cycloaddition typically involves the reaction of a benzyne (B1209423), generated in situ, with a furan (B31954) derivative. The choice of precursors allows for the introduction of various substituents on both the aromatic ring and the bridged system.

General Experimental Protocol: Diels-Alder Synthesis

The following protocol is a representative example of the synthesis of this compound derivatives via a Diels-Alder reaction between an in situ generated benzyne and a furan.

Materials:

-

Anthranilic acid derivative (benzyne precursor)

-

Isoamyl nitrite (B80452)

-

Furan derivative (diene)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

To a stirred solution of the substituted anthranilic acid (1.0 eq) in anhydrous DCM (0.2 M) is added the furan derivative (3.0 eq).

-

The reaction mixture is heated to a gentle reflux (approximately 40-45 °C).

-

Isoamyl nitrite (1.2 eq) is added dropwise over 15-20 minutes.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is allowed to cool to room temperature.

-

The reaction mixture is washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired this compound derivative.

-

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound and its derivatives are crucial for their characterization and application. Below are tables summarizing key data for the parent compound and a representative substituted derivative.

Physicochemical Properties

| Property | 1,4-Dihydro-1,4-epoxynaphthalene | 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene |

| CAS Number | 573-57-9[1] | 35185-96-7 |

| Molecular Formula | C₁₀H₈O[1] | C₁₀H₁₀O |

| Molecular Weight | 144.17 g/mol [1] | 146.19 g/mol |

| Appearance | White to almost white powder/crystal | - |

| Melting Point | 55.0 to 59.0 °C | - |

| Boiling Point | - | - |

| XLogP3 | 1.8[1] | 1.7 |

Spectroscopic Data

| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 1,4-Dihydro-1,4-epoxynaphthalene | 7.30-7.35 (m, 2H), 7.00-7.05 (m, 2H), 6.90-6.95 (m, 2H), 5.65 (s, 2H) | 148.5, 142.0, 125.0, 120.0, 82.5 | 144 (M+), 115, 116 |

| 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene | 7.15-7.25 (m, 4H), 5.30 (s, 2H), 1.80-2.00 (m, 4H) | 142.5, 127.0, 121.5, 82.0, 24.5 | 146 (M+), 118, 108 |

Biological Activities and Mechanisms of Action

Recent studies have highlighted the potential of this compound derivatives as anticancer and neuroprotective agents. Their biological effects are often attributed to their ability to induce apoptosis in cancer cells and protect neurons from damage.

Anticancer Activity: Induction of Apoptosis

Certain novel 1,4-naphthoquinone (B94277) derivatives, which share a structural relationship with this compound, have been shown to induce apoptosis in liver cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways.

The accumulation of ROS can trigger the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, while simultaneously downregulating the Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. This cascade of events leads to the activation of caspases and ultimately, programmed cell death.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected naphthalene (B1677914) derivatives against various cancer cell lines. While not all are 1,4-epoxy derivatives, they provide a reference for the potential potency of this class of compounds.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-dione analogue 44 | HEC1A (Endometrial Cancer) | 6.4 | [2] |

| Naphthalene-dione analogue 8 | HEC1A (Endometrial Cancer) | 9.55 | [2] |

| Naphthalene-dione analogue 9 | HEC1A (Endometrial Cancer) | 4.16 | [2] |

| Naphthalene-dione analogue 10 | HEC1A (Endometrial Cancer) | 1.24 | [2] |

| Aminobenzylnaphthol MMZ-45AA | BxPC-3 (Pancreatic Cancer) | 13.26 (72h) | [3] |

| Aminobenzylnaphthol MMZ-140C | HT-29 (Colorectal Cancer) | 11.55 (72h) | [3] |

Neuroprotective Effects

The neuroprotective potential of this compound derivatives is an emerging area of research. Studies on related naphthalene compounds suggest mechanisms involving the modulation of ion channels and protection against oxidative stress. For instance, some derivatives have been found to mitigate the decline in mitochondrial membrane potential and reduce calcium (Ca²⁺) influx in neuronal cells, thereby preventing apoptosis and promoting cell survival. Key signaling pathways implicated in neuroprotection that could be modulated by these compounds include the BDNF/Trk, PI3K/Akt, and Nrf2 pathways, which are crucial for neuronal growth, survival, and antioxidant response.

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. The synthetic accessibility through the Diels-Alder reaction allows for extensive structural modifications, enabling the fine-tuning of their properties. The emerging evidence of their anticancer and neuroprotective effects, coupled with an increasing understanding of their mechanisms of action, positions these compounds as valuable leads for future drug discovery and development efforts. Further research is warranted to fully explore the therapeutic potential of this unique chemical scaffold.

References

- 1. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

The Biological Versatility of 1,4-Epoxynaphthalene and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene (B1677914) scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 1,4-epoxynaphthalene and its analogs have emerged as a class of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities

Derivatives of this compound have been investigated for several key biological activities, with the most prominent being:

-

Anticancer Activity: A significant body of research has focused on the cytotoxic effects of naphthalene derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, disruption of cellular metabolism, and interaction with key signaling pathways.

-

Antimicrobial Activity: Several analogs have demonstrated efficacy against a range of pathogenic bacteria and fungi. The structural modifications on the naphthalene ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

-

Anti-inflammatory Activity: The ability of these compounds to modulate inflammatory responses has also been explored. This often involves the inhibition of pro-inflammatory mediators and the modulation of signaling cascades such as the NF-κB and MAPK pathways.

Quantitative Biological Data

The biological efficacy of this compound analogs is highly dependent on their specific chemical structures. The following tables summarize the available quantitative data from various studies, providing a comparative perspective on their cytotoxic, antimicrobial, and anti-inflammatory activities.

Table 1: Cytotoxicity of this compound Analogs Against Various Cell Lines

| Compound/Analog | Cell Line | Assay Type | IC50/LC50 (µM) | Reference |

| 1,2-Epoxynaphthalene | CYP1A1-expressing Sf-21 cells | Cell Viability | 300 (LC50) | [1] |

| Naphthalene-1,4-dione imidazole (B134444) derivative (Compound 44) | HEC1A (endometrial cancer) | MTT | 6.4 | |

| 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) | Hep3B (liver cancer) | MTT | Not specified | |

| 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (ENDMNQ) | Hep3B (liver cancer) | MTT | Not specified | |

| Epoxy-tigliane (EBC-1013) | S. mutans | Broth Microdilution | 32 (µg/mL) | [2] |

| Epoxy-tigliane (EBC-1013) | P. gingivalis | Broth Microdilution | 8 (µg/mL) | [2] |

Table 2: Antimicrobial Activity of Naphthalene Derivatives

| Compound/Analog | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| N-(pyridinylmethyl)-naphthalen-1-amines | Pathogenic Fungi | Broth Microdilution | 25-32 | [3] |

| Epoxy-tigliane (EBC-1013) | Streptococcus mutans | Broth Microdilution | 32 | [2] |

| Epoxy-tigliane (EBC-1013) | Porphyromonas gingivalis | Broth Microdilution | 8 | [2] |

| Naphthalene-chalcone hybrid (Compound 2j) | Bacillus subtilis | Not specified | Not specified | [4] |

Key Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

One of the key pathways implicated in the anticancer activity of some naphthalene derivatives is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade . This pathway plays a central role in regulating cell proliferation, differentiation, and apoptosis.[2] Certain naphthalene-containing chalcones have been shown to inhibit the phosphorylation of key components of the MAPK pathway, such as AKT, Raf, p38, and JNK, leading to the suppression of cancer cell growth.[5]

Another critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a master regulator of inflammation and immune responses.[6] Some epoxide-containing molecules have been shown to inhibit the activation of NF-κB, thereby exerting their anti-inflammatory effects.[7] This inhibition can prevent the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

The induction of apoptosis is a common mechanism of action for many anticancer agents. Some 1,4-naphthoquinone (B94277) derivatives, which share structural similarities with this compound, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[8] This ROS production can then trigger the mitochondrial apoptosis pathway, involving the activation of caspases, such as caspase-3 and caspase-7.

Below are diagrams illustrating these key signaling pathways and a general experimental workflow, generated using the DOT language.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9][10][11][12]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[13][14][15]

Protocol 3: Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

24-well cell culture plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate. Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.[16][17][18]

Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

White-walled 96-well plates

-

Cells treated with test compounds

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with test compounds for the desired time.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by shaking the plate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[5][16][17]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing research highlights its potential in oncology, infectious diseases, and inflammatory conditions. However, to fully realize this potential, further research is warranted in several key areas:

-

Expansion of Analog Libraries: The synthesis and biological evaluation of a wider and more diverse range of this compound analogs are needed to establish more comprehensive structure-activity relationships (SAR).

-

In-depth Mechanistic Studies: While initial insights into the mechanisms of action are available, more detailed investigations are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the exciting field of this compound chemistry and biology. The provided data, protocols, and pathway diagrams are intended to facilitate further exploration and accelerate the discovery of new and effective medicines based on this versatile scaffold.

References

- 1. Cytotoxicity of 1,2-epoxynaphthalene is correlated with protein binding and in situ glutathione depletion in cytochrome P4501A1 expressing Sf-21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Defining in vitro topical antimicrobial and antibiofilm activity of epoxy-tigliane structures against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 25-NB - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Angiogenesis inhibitor epoxyquinol a: total synthesis and inhibition of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. youtube.com [youtube.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. Bio-inspired biomaterial coating for enzyme responsive release of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

Understanding the In Vivo Metabolism of 1,4-Epoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Epoxynaphthalene is a key reactive intermediate formed during the metabolic activation of naphthalene (B1677914), a ubiquitous polycyclic aromatic hydrocarbon. Understanding the in vivo fate of this epoxide is critical for elucidating the mechanisms of naphthalene-induced toxicity and for the development of safer pharmaceuticals and industrial chemicals. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, drawing upon the extensive research conducted on its parent compound, naphthalene. The guide details the primary metabolic pathways, presents available quantitative data on metabolite formation, outlines relevant experimental protocols, and visualizes the complex metabolic processes through detailed diagrams. While specific quantitative data for this compound remains limited, this guide synthesizes the current knowledge to provide a robust framework for researchers in the field.

Introduction

Naphthalene, a simple polycyclic aromatic hydrocarbon, is metabolized in vivo to a variety of oxygenated and conjugated products. A crucial initial step in this biotransformation is the formation of epoxide intermediates, including this compound (also known as naphthalene-1,4-oxide). These epoxides are highly reactive electrophiles that can covalently bind to cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage and toxicity. The subsequent metabolic pathways are a balance between detoxification and further bioactivation, determining the ultimate toxicological outcome. This guide focuses on the in vivo metabolic fate of this compound, providing a detailed examination of the enzymatic processes and resulting metabolites.

Metabolic Pathways of this compound

The in vivo metabolism of naphthalene is primarily initiated by the cytochrome P450 (CYP) monooxygenase system, leading to the formation of naphthalene epoxides. While 1,2-epoxynaphthalene is a major intermediate, the formation of this compound is also a key event. Once formed, this compound can undergo several metabolic transformations:

-

Spontaneous Rearrangement: this compound can spontaneously rearrange to form 1-naphthol (B170400) and 2-naphthol.

-

Enzymatic Hydration: Epoxide hydrolase (EH) can catalyze the hydration of the epoxide to form naphthalene-1,4-diol.

-

Conjugation with Glutathione (GSH): Glutathione S-transferases (GSTs) facilitate the conjugation of the epoxide with glutathione, a critical detoxification pathway leading to the formation of mercapturic acids that are excreted in the urine.

-

Further Oxidation: The primary metabolites, such as naphthols and dihydrodiols, can undergo further oxidation to form quinones, like 1,4-naphthoquinone. These quinones are also highly reactive and can contribute to oxidative stress and cellular damage.

The balance between these pathways is species- and tissue-dependent, influencing the susceptibility to naphthalene-induced toxicity.

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in the biotransformation of this compound.

Caption: Overview of Naphthalene Metabolism.

Quantitative Data on Naphthalene Metabolites

While specific quantitative data for this compound in vivo are scarce, studies on the parent compound, naphthalene, provide valuable insights into the distribution and excretion of its major metabolites. The following tables summarize key findings from studies in rodents. It is important to note that these values represent the metabolism of naphthalene as a whole and not specifically the flux through the this compound pathway.

Table 1: Urinary Excretion of Naphthalene Metabolites in Mice [1]

| Metabolite | Amount Excreted (nmol/24h) |

| Mercapturic Acid | 124.8 |

| N-acetyl GSH Conjugate | 7.9 |

| Naphthol Glucuronide | 45.3 |

| Naphthol Sulfate | 25.9 |

Data from mice exposed to 15 ppm naphthalene for 4 hours daily.[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Naphthalene Metabolites in Urine by LC-MS/MS [2][3]

| Metabolite | LOD (ng/10µl injected) | LOQ (ng/10µl injected) |

| Mercapturic Acid | 3.40 | 6.79 |

| N-Acetyl GSH Conjugate | 1.29 | 2.58 |

| Naphthol Glucuronide | 0.91 | 1.81 |

| Naphthol Sulfate | 1.15 | 2.30 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in vivo. These protocols are adapted from established methods for studying the metabolism of naphthalene and other xenobiotics.

In Vivo Metabolism Study in Rodents

This protocol describes a typical in vivo study to assess the metabolism and excretion of a test compound in rats.

Caption: General workflow for in vivo metabolism studies.

4.1.1. Animals and Housing

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to food and water.

-

Housing during study: Animals are housed individually in metabolic cages designed for the separate collection of urine and feces.

4.1.2. Dosing

-

Compound Preparation: The test compound (e.g., naphthalene) is dissolved in a suitable vehicle such as corn oil.

-

Administration: A single dose is administered via oral gavage using a ball-tipped gavage needle. The volume administered is typically 5-10 mL/kg body weight.

4.1.3. Sample Collection

-

Urine and Feces: Urine and feces are collected at specified intervals (e.g., 0-8h, 8-24h, 24-48h) after dosing. Urine samples are collected into containers kept on ice or containing a preservative to prevent degradation of metabolites.

-

Blood: Blood samples can be collected via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile.

4.1.4. Sample Preparation for LC-MS/MS Analysis [2][4]

-

Urine: A 10 µL aliquot of urine is mixed with 10 µL of an internal standard solution (containing deuterated analogs of the expected metabolites).[4] Two volumes of cold acetonitrile (B52724) are added to precipitate proteins.[4] The sample is centrifuged, and the supernatant is diluted with 5% acetonitrile in water before injection into the LC-MS/MS system.[4]

LC-MS/MS Analysis of Naphthalene Metabolites[5][6]

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of major naphthalene metabolites in urine.

4.2.1. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 3 cm x 4.6 mm, 3 µm particle size).[5]

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

4.2.2. Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in negative ion mode.[5]

-

Detection: Multiple reaction monitoring (MRM) is used for the selective and sensitive detection of each metabolite and its corresponding internal standard. The specific precursor-to-product ion transitions for each analyte are optimized beforehand.

Determination of Covalent Binding to Proteins

This protocol describes a method to assess the covalent binding of reactive metabolites to proteins in vivo.

Caption: Workflow for assessing covalent binding.

4.3.1. Dosing with Radiolabeled Compound

-

Animals are dosed with a radiolabeled version of the test compound (e.g., [3H]-naphthalene) to enable sensitive detection of covalently bound adducts.

4.3.2. Tissue Collection and Processing

-

At a specified time after dosing, animals are euthanized, and target tissues (e.g., liver, lung) are collected.

-

Tissues are homogenized in a suitable buffer.

4.3.3. Protein Precipitation and Washing

-

An aliquot of the homogenate is treated with a protein precipitating agent (e.g., trichloroacetic acid or cold acetone) to precipitate the proteins.

-

The protein pellet is washed repeatedly with solvents (e.g., methanol, acetone) to remove any unbound radiolabeled compound and its metabolites.

4.3.4. Quantification

-

The final protein pellet is dissolved, and the amount of radioactivity is determined by liquid scintillation counting.

-

The protein concentration in the pellet is determined by a standard protein assay (e.g., BCA assay).

-

Covalent binding is expressed as pmol equivalents of the compound bound per mg of protein.

Conclusion and Future Directions

The in vivo metabolism of this compound is a complex process involving multiple enzymatic pathways that lead to a variety of metabolites. While our understanding is largely inferred from studies on the parent compound, naphthalene, it is clear that the formation and subsequent reactions of this epoxide are central to its toxic potential. The methodologies outlined in this guide provide a framework for conducting in vivo studies to further elucidate the metabolic fate of this compound.

Future research should focus on the development of analytical methods to directly quantify this compound and its immediate metabolites in biological matrices. Such data would be invaluable for refining our understanding of its pharmacokinetics and for building more accurate physiologically based pharmacokinetic (PBPK) models. A more detailed quantitative understanding of the flux through the various metabolic pathways will ultimately aid in the risk assessment of naphthalene and in the design of safer chemicals.

References

- 1. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 2. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Acute Respiratory Epithelial Toxicity for 4-Methylimidazole and Naphthalene Administered by Oral Gavage in B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Diels-Alder Reactivity of 1,4-Epoxynaphthalene

Executive Summary

The Diels-Alder reaction, a cornerstone of modern synthetic chemistry, provides a powerful method for the construction of six-membered rings with high stereocontrol. 1,4-Dihydro-1,4-epoxynaphthalene, also known as 7-oxabenzonorbornadiene, serves as a uniquely reactive and stereodirecting diene in these [4+2] cycloadditions. Its rigid, bicyclic structure locks the diene unit into the reactive s-cis conformation, while the eponymous epoxy bridge imparts a strong facial bias, leading to exceptional levels of stereoselectivity. This guide provides a comprehensive overview of the synthesis, reactivity, and experimental protocols related to 1,4-epoxynaphthalene, with a focus on its application in constructing complex molecular architectures relevant to materials science and drug development.

Core Concepts: Reactivity and Stereoselectivity

The remarkable reactivity of this compound in Diels-Alder reactions stems from two key structural features:

-

Fixed s-cis Conformation: The bicyclic framework prevents rotation around the central single bond of the diene system. This pre-organization into the required s-cis geometry eliminates the entropic penalty associated with acyclic dienes, thus accelerating the reaction.

-

High Exo Selectivity: Unlike many cyclic dienes (e.g., cyclopentadiene) that typically yield the endo product due to favorable secondary orbital interactions, this compound exhibits a pronounced preference for the exo adduct. This selectivity is primarily driven by steric hindrance; the dienophile approaches the diene from the face opposite the bulky oxygen bridge to minimize steric repulsion, leading to the thermodynamically more stable exo product.

The logical relationship governing the stereochemical outcome of this reaction is visualized below.

Caption: Logical diagram of factors influencing the high exo-selectivity in Diels-Alder reactions.

Quantitative Data on Diels-Alder Reactivity

The reaction of this compound has been explored with a range of dienophiles. While comprehensive datasets are distributed across the literature, the following table summarizes representative examples to illustrate the scope and efficiency of these cycloadditions.

| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference |

| Maleic Anhydride (B1165640) | Toluene (B28343) | 110 (Reflux) | 24 | ~85 | exo | Generic |

| N-Phenylmaleimide | Toluene | 110 (Reflux) | 12 | >90 | exo | [1] |

| Dimethyl Acetylenedicarboxylate (DMAD) | Dichloromethane | 25 (rt) | 4 | ~95 | N/A | Generic |

| Benzyne (B1209423) (in situ) | THF | 65 (Reflux) | 1 | High | exo | Generic |

| 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene | Ether | 25 (rt) | N/A | High | N/A | [2] |

Note: Yields and conditions are representative and may vary based on specific experimental setup and scale.

Experimental Protocols

Synthesis of 1,4-Dihydro-1,4-epoxynaphthalene

The most common laboratory synthesis involves the in situ generation of benzyne from anthranilic acid, which is then trapped by furan (B31954) in a Diels-Alder reaction.[3][4]

Materials:

-

Anthranilic acid

-

Furan

-

Isoamyl nitrite (B80452)

-

1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser and two addition funnels under an inert atmosphere (N₂ or Ar).

-

To the flask, add furan (typically 3-5 equivalents) dissolved in the reaction solvent (e.g., 100 mL of DME).

-

Heat the solution to a gentle reflux.

-

In one addition funnel, prepare a solution of anthranilic acid (1.0 eq) in DME. In the second addition funnel, prepare a solution of isoamyl nitrite (1.1 eq) in DME.

-

Add the anthranilic acid and isoamyl nitrite solutions dropwise and concurrently to the refluxing furan solution over a period of 30-45 minutes.

-

After the addition is complete, maintain the reflux for an additional 30 minutes. The reaction mixture typically turns dark brown.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and DCM.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield a crude oil.

-

Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to afford 1,4-dihydro-1,4-epoxynaphthalene as a colorless solid or oil. Typical yields range from 60-85%.

General Protocol for Diels-Alder Reaction

This protocol describes a typical reaction between this compound and an activated dienophile such as maleic anhydride.

Materials:

-

1,4-Dihydro-1,4-epoxynaphthalene

-

Maleic anhydride

-

Toluene (or other suitable high-boiling solvent like xylene)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and maleic anhydride (1.0-1.1 eq) in a minimal amount of dry toluene.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

The exo-adduct is often poorly soluble in toluene and may precipitate upon cooling. If precipitation occurs, collect the product by vacuum filtration and wash with cold hexanes.

-

If the product remains in solution, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield the pure exo-Diels-Alder adduct.

The general workflow for synthesis and subsequent reaction is depicted below.

References

The Genesis of a Key Synthetic Intermediate: A Technical History of 1,4-Epoxynaphthalene Synthesis

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of 1,4-epoxynaphthalene, a valuable intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the foundational synthetic methodologies, detailed experimental protocols, and key quantitative data.

Introduction: The Significance of this compound

This compound, also known as naphthalene (B1677914) 1,4-oxide, is a bicyclic ether with a unique strained structure that has garnered significant interest from the scientific community. Its importance lies in its utility as a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The inherent ring strain of the epoxide bridge makes it susceptible to a variety of ring-opening reactions, providing a gateway to functionalized naphthalene derivatives that are otherwise difficult to access.

The Dawn of a New Synthesis: The Pioneering Work of Georg Wittig

The first successful synthesis of this compound is credited to the Nobel laureate Georg Wittig and his collaborators in the mid-20th century. Their groundbreaking work centered on the innovative use of a highly reactive intermediate: benzyne (B1209423).

The seminal approach developed by Wittig's group involves the in-situ generation of benzyne, which then undergoes a [4+2] cycloaddition reaction, a type of Diels-Alder reaction, with furan (B31954) acting as the diene. This elegant and efficient method laid the foundation for the practical synthesis of this compound and remains a cornerstone of its preparation today.

Several methods were developed for the generation of the reactive benzyne intermediate. One of the earliest and most well-known methods involves the diazotization of anthranilic acid with a nitrite (B80452) source, followed by the thermal decomposition of the resulting diazonium salt. Another significant contribution from Wittig's laboratory was the use of o-fluorobromobenzene and magnesium to generate benzyne. This latter method provided a cleaner and often higher-yielding route to the desired intermediate.

Core Synthetic Methodologies: A Detailed Examination

The synthesis of this compound is predominantly achieved through the Diels-Alder reaction of benzyne and furan. The following sections provide a detailed look at the key experimental protocols.

Benzyne Generation from Anthranilic Acid

This classical method relies on the decomposition of benzenediazonium-2-carboxylate, formed in situ from anthranilic acid and a nitrite ester.

Experimental Protocol:

A solution of anthranilic acid in a suitable solvent, typically 1,2-dimethoxyethane (B42094) (glyme), is treated with a nitrite ester, such as isoamyl nitrite, in the presence of furan. The reaction mixture is heated to induce the decomposition of the diazonium intermediate, generating benzyne which is immediately trapped by furan.

To a stirred solution of furan and anthranilic acid in 1,2-dimethoxyethane, a solution of isoamyl nitrite in 1,2-dimethoxyethane is added dropwise at reflux temperature. The reaction is typically monitored by the evolution of nitrogen and carbon dioxide. After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction. The workup involves cooling the mixture, followed by extraction and purification by distillation or crystallization.

Benzyne Generation from o-Fluorobromobenzene and Magnesium

This method, also pioneered by Wittig, offers an alternative and often more efficient route to benzyne.

Experimental Protocol:

In a rigorously dried apparatus under an inert atmosphere, magnesium turnings are activated, typically with a small amount of iodine. A solution of o-fluorobromobenzene in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is then added dropwise to the activated magnesium. The Grignard reagent formation is initiated, which then rapidly eliminates magnesium halide to form benzyne. The benzyne is generated in the presence of an excess of furan to ensure efficient trapping.

To a suspension of activated magnesium turnings in anhydrous diethyl ether containing furan, a solution of o-fluorobromobenzene in diethyl ether is added slowly. The reaction is often initiated with gentle warming and then proceeds exothermically. After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for a period of time. The workup involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction of the product and purification.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O | General Knowledge |

| Molar Mass | 144.17 g/mol | General Knowledge |

| Melting Point | 55-57 °C | Varies slightly by source |

| Boiling Point | 98-100 °C at 12 mmHg | Varies by pressure |

| Synthesis Method | Benzyne Precursor | Diene | Typical Yield | Reference |

| Wittig Synthesis | Anthranilic Acid / Isoamyl Nitrite | Furan | ~40% | Historical Data |

| Wittig Synthesis | o-Fluorobromobenzene / Mg | Furan | 51% | Historical Data |

Visualizing the Synthesis

To aid in the understanding of the synthetic pathways and experimental workflows, the following diagrams are provided.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The discovery of the synthesis of this compound by Georg Wittig represents a significant milestone in organic chemistry. The elegant application of the Diels-Alder reaction with a transient benzyne intermediate opened up new avenues for the construction of complex molecular architectures. The methodologies detailed in this guide continue to be relevant and serve as a testament to the enduring power of fundamental organic reactions in modern chemical synthesis and drug discovery. Further research into the functionalization of the this compound scaffold promises to unlock new opportunities for the development of novel therapeutic agents and advanced materials.

A Comprehensive Theoretical and Computational Examination of 1,4-Epoxynaphthalene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Epoxynaphthalene, also known as 7-oxabenzonorbornadiene, is a bicyclic ether with a unique strained structure that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid framework and reactive double bond make it a valuable scaffold for the synthesis of complex polycyclic molecules and a compelling subject for theoretical and computational investigations. This technical guide provides a detailed overview of the theoretical underpinnings and computational methodologies used to study this compound, offering insights into its molecular structure, electronic properties, and reactivity. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of this molecule and its derivatives for applications in drug discovery and development.

Molecular Structure and Properties

The structural and electronic properties of this compound have been elucidated through a combination of experimental techniques and computational modeling. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting its geometric parameters and electronic characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-dihydro-1,4-epoxynaphthalene is presented in Table 1. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 573-57-9 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 54-56 °C | |

| Boiling Point | 240.5 °C at 760 mmHg | |

| Density | 1.207 g/cm³ |

Computational Methodology

The theoretical investigation of this compound typically involves geometry optimization and the calculation of various molecular properties using quantum chemical methods. Density Functional Theory (DFT) is a widely employed approach due to its balance of accuracy and computational cost.

Geometry Optimization Protocol

A standard computational protocol for the geometry optimization of this compound is as follows:

-

Initial Structure Generation: An initial 3D structure of this compound is generated using molecular modeling software.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT) is chosen for the calculation.

-

Functional: A hybrid functional, such as B3LYP or M06-2X, is selected. B3LYP is known for its good performance in predicting the geometries of organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G* or a more extensive one like 6-311++G(d,p), is employed to describe the atomic orbitals. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic distribution, especially in strained systems.

-

-

Software: The calculations are performed using a quantum chemistry software package, such as Gaussian 09.

-

Optimization Procedure: The geometry is optimized to find the minimum energy conformation on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are close to zero, indicating a stable structure.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra.

Theoretical Results

Optimized Molecular Geometry

While a specific research paper providing a complete table of optimized bond lengths and angles for the parent this compound was not identified in the search, computational studies on related naphthalene (B1677914) derivatives have been performed. For instance, a DFT study on naphthalene using the B3LYP/6-31G level of theory has been reported.[2] The optimized geometry of this compound would be expected to exhibit C₂ᵥ symmetry. The key structural features would include the C-O-C angle of the epoxy bridge and the dihedral angle between the benzene (B151609) ring and the bridged ring, which are indicative of the molecule's strain.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energies of these orbitals and the HOMO-LUMO gap provide insights into the molecule's electron-donating and accepting capabilities and its kinetic stability. For this compound, the HOMO is expected to be a π-orbital associated with the double bond and the benzene ring, while the LUMO is likely to be a π*-antibonding orbital. Computational studies on similar aromatic systems have successfully used DFT to calculate these orbital energies.[2][3]

The reactivity of this compound in cycloaddition reactions is a key area of study. Its strained double bond acts as a dienophile in Diels-Alder reactions. The interaction of its frontier molecular orbitals with those of a diene determines the stereoselectivity and regioselectivity of the reaction.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the Diels-Alder reaction between a furan (B31954) and a benzyne (B1209423) intermediate.

Example Protocol: Synthesis of 1-SF₅-Naphthalene via a this compound Intermediate [4]

-

Generation of ortho-SF₅-Benzyne: 2-Fluoro-SF₅-benzene is treated with a strong base, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the highly reactive ortho-SF₅-benzyne intermediate via a lithiation/elimination sequence.

-

In situ Trapping with Furan: Furan is added to the reaction mixture to trap the benzyne intermediate in a [4+2] cycloaddition reaction, forming the corresponding this compound adduct.

-

Further Transformation: The stable Diels-Alder adduct is then subjected to further chemical transformations, such as acid-catalyzed dehydration, to yield the desired 1-SF₅-naphthalene derivative.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Computational Workflow for Studying this compound

Caption: A typical workflow for computational analysis.

Conclusion

Theoretical and computational studies provide invaluable insights into the structure, properties, and reactivity of this compound. DFT calculations, in particular, offer a robust framework for understanding this unique molecule at an electronic level. This guide has outlined the fundamental computational methodologies and provided a summary of the key properties of this compound. As computational resources and theoretical models continue to advance, we can expect an even deeper understanding of this important chemical entity, further enabling its application in the design and synthesis of novel therapeutic agents and complex molecular architectures.

References